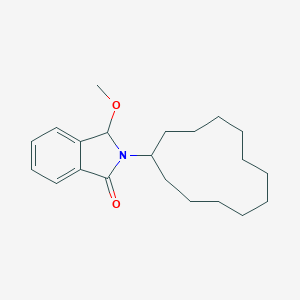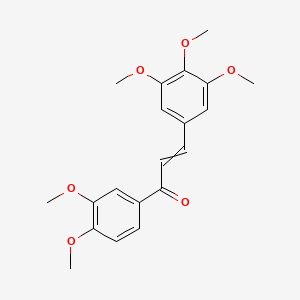![molecular formula C11H13Cl2N3 B12459740 1-Phenyl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B12459740.png)
1-Phenyl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole dihydrochloride is a chemical compound with the molecular formula C11H13Cl2N3. It is a brown solid with a molecular weight of 258.15 g/mol . This compound is part of the pyrazole family, known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 1-Phenyl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole dihydrochloride involves several steps. One common method includes the cyclocondensation of acetylenic ketones with hydrazines in the presence of a catalyst . The reaction conditions typically involve the use of ethanol as a solvent and heating the mixture to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Phenyl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole dihydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazoline derivatives .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole dihydrochloride has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Phenyl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, and apoptosis . The exact molecular targets and pathways depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole dihydrochloride can be compared with other similar compounds, such as:
1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole: This compound shares a similar structure but lacks the dihydrochloride component.
Pyrazolo[3,4-d]pyrimidine: Another pyrazole derivative with distinct biological activities and applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a more complex structure and unique biological properties.
Eigenschaften
Molekularformel |
C11H13Cl2N3 |
|---|---|
Molekulargewicht |
258.14 g/mol |
IUPAC-Name |
1-phenyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride |
InChI |
InChI=1S/C11H11N3.2ClH/c1-2-4-10(5-3-1)14-11-8-12-6-9(11)7-13-14;;/h1-5,7,12H,6,8H2;2*1H |
InChI-Schlüssel |
XAMYZIKVSWCVHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CN1)N(N=C2)C3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12459658.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl acetate](/img/structure/B12459664.png)
![Ethyl 4-[2-(3-chlorophenoxy)ethyl]piperazine-1-carboxylate ethanedioate](/img/structure/B12459672.png)
![4-ethyl-2-[(E)-(4-iodophenyl)diazenyl]phenol](/img/structure/B12459680.png)
![4-Cyclohexyl-1-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperidine-4-carboxamide](/img/structure/B12459686.png)
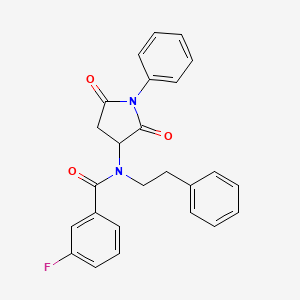
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12459695.png)
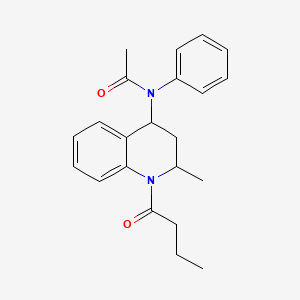
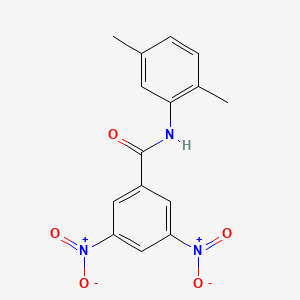
![8-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B12459705.png)
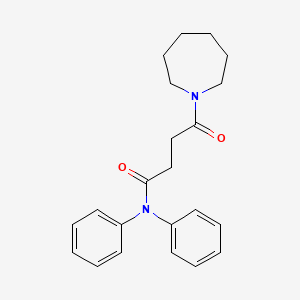
![4-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B12459722.png)
